2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Description
2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a heterocyclic compound featuring a cyclopenta-thieno-pyrimidine core linked via a thioether bridge to an acetamide group substituted with a 3-phenyl-1,2,4-thiadiazole moiety. The thiadiazole substituent, a common pharmacophore in medicinal chemistry, may enhance binding affinity to biological targets through hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS3/c25-14(22-19-23-16(24-28-19)11-5-2-1-3-6-11)9-26-17-15-12-7-4-8-13(12)27-18(15)21-10-20-17/h1-3,5-6,10H,4,7-9H2,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFALUAXOVTACI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NC4=NC(=NS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The target compound’s properties are influenced by its unique substitution pattern. Key structural analogs and their distinguishing features are summarized below:
Table 1: Comparative Analysis of Structural Analogs
Electronic and Bioactivity Considerations
- Thio vs.
- Thiadiazole vs. Piperazine Substituents : The 3-phenyl-thiadiazole group may offer stronger π-stacking interactions than the piperazine in ’s analog, which could influence solubility and target selectivity .
- Structural Geometry: While isoelectronic principles suggest similarities between cyclopenta-thieno-pyrimidine and thiazolo-pyrimidine cores (), divergent bioactivities may arise from differences in ring geometry and substituent bulk .
Q & A
Q. What are the standard synthetic routes for 2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide?
The synthesis typically involves nucleophilic substitution reactions. For example, the thiol group of the cyclopenta-thienopyrimidine core reacts with a chloroacetamide intermediate. Key reagents include sodium bicarbonate (NaHCO₃) and sodium iodide (NaI), which act as catalysts or bases to promote the reaction (e.g., in similar compounds, yields reached 30–53% under optimized conditions) .
Q. How is the compound characterized for structural integrity and purity?
Standard analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., δ 2.43–3.18 ppm for CH₂ groups in cyclopenta rings) .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., m/z 326.0 [M+H]⁺ in analogs) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for biological assays) .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for this compound?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .
- Temperature control : Reactions under reflux (e.g., 80–100°C) improve kinetics .
- Catalyst screening : NaI or phase-transfer catalysts accelerate thioether formation .
- Purification : Gradient elution in column chromatography or recrystallization in ethanol improves purity .
Q. Example optimization data :
| Parameter | Effect on Yield |
|---|---|
| NaHCO₃ concentration | ↑ Yield by 15% |
| Reaction time (24h) | ↑ Purity by 20% |
Q. How to design biological assays to evaluate its anti-proliferative or enzyme-inhibitory activity?
- Cell-based assays : Use pancreatic or cancer cell lines (e.g., MIA PaCa-2) with MTT assays to measure IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols) .
- Controls : Include structurally similar analogs (e.g., thienopyrimidine derivatives) to benchmark activity .
Q. Assay design considerations :
- Dose-response curves : Test concentrations from 1 nM to 100 µM.
- Statistical validation : Triplicate experiments with p < 0.05 significance .
Q. How to analyze structure-activity relationships (SAR) for this compound?
SAR studies compare analogs with modifications to:
- Thienopyrimidine core : Impact of substituents (e.g., methyl vs. ethyl groups) on bioactivity .
- Thiadiazole moiety : Role of phenyl vs. heteroaromatic groups in target binding .
Q. Example SAR table :
| Analog Structure | Bioactivity (IC₅₀, µM) | Key Feature |
|---|---|---|
| Parent compound | 0.8 | Thiadiazole-phenyl |
| Thienopyrimidine Derivative A | 5.2 | Simplified core |
| Oxadiazole Compound B | >10 | Lacks thienopyrimidine |
Data suggest the thienopyrimidine-thiadiazole combination is critical for potency .
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Validate protocols using reference compounds (e.g., staurosporine as a kinase inhibitor control) .
- Structural verification : Re-analyze compound purity via NMR and MS to rule out degradation .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding site variations due to structural modifications .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions .
- Molecular dynamics simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
